molecular formula C16H26O6S B14426628 4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol CAS No. 83862-45-7

4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol

Cat. No.: B14426628
CAS No.: 83862-45-7
M. Wt: 346.4 g/mol
InChI Key: GQAVHUZGVDUEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol is a compound that combines the properties of 4-methylbenzenesulfonic acid and 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For the synthesis of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol, a common method involves the acetalization of 2,2,5-trimethyl-1,3-dioxane with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 4-methylbenzenesulfonic acid often involves large-scale sulfonation processes using continuous reactors to achieve high yields and purity. The production of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol may involve batch or continuous processes, depending on the desired scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol can undergo:

    Acetal Hydrolysis: Hydrolysis in acidic conditions to form the corresponding aldehyde and alcohol.

    Esterification: Reaction with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonates.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the dioxane moiety can undergo hydrolysis or other transformations. These interactions can lead to various biological and chemical effects, depending on the context and conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the methyl group.

    Toluene-4-sulfonic acid: Another sulfonic acid derivative with a different substitution pattern.

    2,5-Dimethyl-1,3-dioxane: Similar dioxane structure but different substituents.

Uniqueness

4-Methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol is unique due to the combination of sulfonic acid and dioxane moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both functionalities are required.

Properties

CAS No.

83862-45-7

Molecular Formula

C16H26O6S

Molecular Weight

346.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanol

InChI

InChI=1S/C9H18O3.C7H8O3S/c1-8(2)6-11-9(3,4-5-10)12-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h10H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

GQAVHUZGVDUEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(COC(OC1)(C)CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.